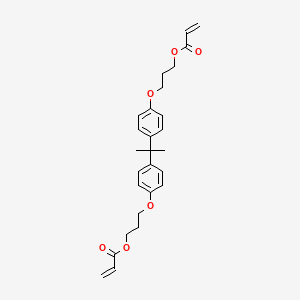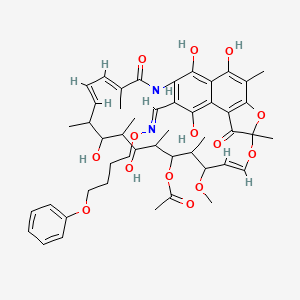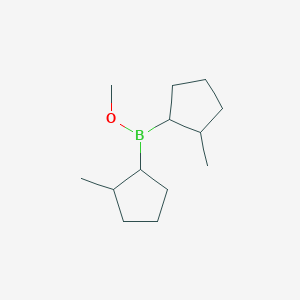
Methyl bis(2-methylcyclopentyl)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(2-methylcyclopentyl)borinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron, which imparts distinct reactivity patterns and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2-methylcyclopentyl)borinate typically involves the reaction of boronic acids with cyclopentyl derivatives. One common method is the reaction of 2-methylcyclopentylboronic acid with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired borinate ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems and advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl bis(2-methylcyclopentyl)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinate ester to boranes or other reduced boron species.
Substitution: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes and other reduced boron species.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Methyl bis(2-methylcyclopentyl)borinate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of methyl bis(2-methylcyclopentyl)borinate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The pathways involved often include transmetalation and oxidative addition, particularly in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
Comparison
Methyl bis(2-methylcyclopentyl)borinate is unique due to its specific cyclopentyl structure, which imparts different steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other boron compounds may not be as effective .
Properties
CAS No. |
43209-71-8 |
|---|---|
Molecular Formula |
C13H25BO |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
methoxy-bis(2-methylcyclopentyl)borane |
InChI |
InChI=1S/C13H25BO/c1-10-6-4-8-12(10)14(15-3)13-9-5-7-11(13)2/h10-13H,4-9H2,1-3H3 |
InChI Key |
OWWJUATXBIESHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1C)(C2CCCC2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


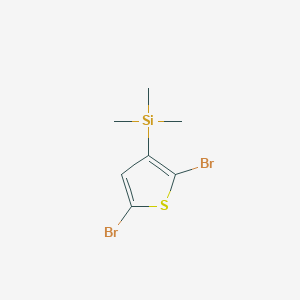
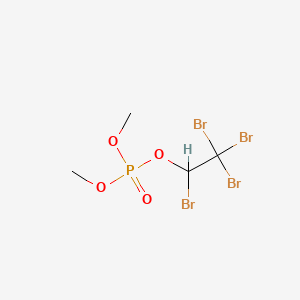
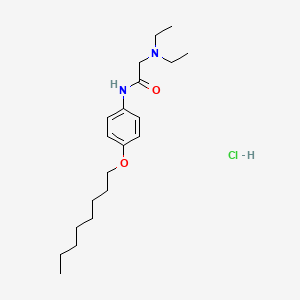
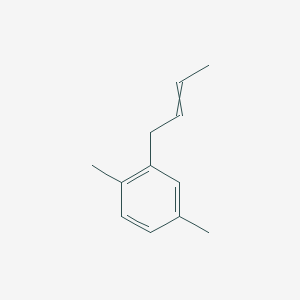
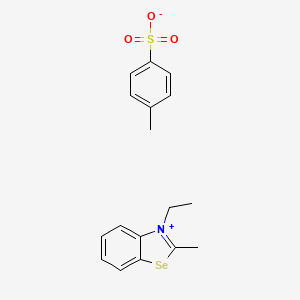

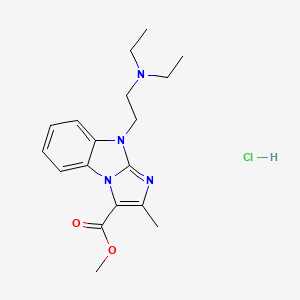
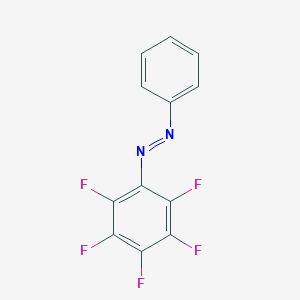
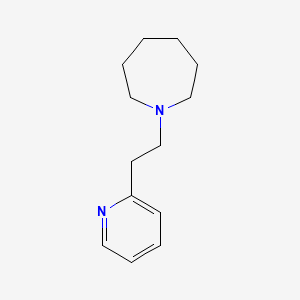
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
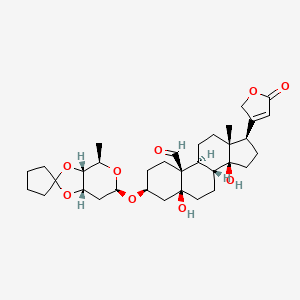
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
